2-Methyl-6-nitrobenzoic anhydride
Overview
Description
Mechanism of Action
Target of Action
2-Methyl-6-nitrobenzoic anhydride, also known as the Shiina reagent , primarily targets carboxylic acids . Carboxylic acids are organic compounds that contain a carboxyl group and play a crucial role in the biochemistry of life.
Mode of Action
The Shiina reagent interacts with carboxylic acids through a process called intermolecular dehydration condensation . This interaction results in the formation of an anhydride structure, which is a more reactive form of the carboxylic acid .
Result of Action
The action of this compound results in the formation of various organic compounds, including amides, lactones, esters, and peptides . These compounds have diverse applications in the field of organic chemistry and biochemistry.
Action Environment
The efficacy and stability of this compound are influenced by environmental factors such as temperature and pH. The Shiina macrolactonization reaction, for instance, proceeds effectively at room temperature under basic or neutral conditions . The stability of the reagent and the products of its reactions may also be affected by factors such as light, humidity, and the presence of other chemicals.
Biochemical Analysis
Biochemical Properties
2-Methyl-6-nitrobenzoic anhydride plays a significant role in biochemical reactions, particularly in the synthesis of medium- and large-sized lactones from hydroxycarboxylic acids via intramolecular ring closure. The compound interacts with carboxylic acids, promoting intermolecular dehydration condensation . Additionally, this compound is employed as a coupling promoter in the synthesis of amides, lactones, esters, and peptides .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are not extensively documented. Its role in synthetic reactions suggests potential interactions with cellular components involved in esterification, amidation, and peptide coupling. These interactions may influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through intermolecular dehydration condensation of carboxylic acids. This process involves the formation of an anhydride intermediate, which then reacts with alcohols or amines to form esters or amides, respectively . The compound’s ability to promote these reactions under mild conditions makes it a valuable reagent in organic synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are crucial factors. The compound is stable under standard conditions but may degrade over time or under specific conditions. Long-term effects on cellular function have not been extensively studied, but its role in synthetic reactions suggests potential impacts on cellular processes involving esterification and amidation .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been well-documented. As with any chemical reagent, varying dosages may result in threshold effects, toxicity, or adverse effects at high doses .
Metabolic Pathways
This compound is involved in metabolic pathways related to the synthesis of esters, amides, and lactones. It interacts with carboxylic acids and alcohols or amines, facilitating their conversion into esters or amides through intermolecular dehydration condensation . The compound’s role in these pathways may influence metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-characterized. Its interactions with carboxylic acids, alcohols, and amines suggest potential involvement in cellular transport mechanisms related to these biomolecules .
Subcellular Localization
The subcellular localization of this compound has not been extensively studied. Its role in synthetic reactions implies potential localization in cellular compartments involved in esterification, amidation, and peptide coupling .
Preparation Methods
2-Methyl-6-nitrobenzoic anhydride can be synthesized through the nitration of 2-methylbenzoic acid, followed by dehydration condensation. The nitration process involves reacting 2-methylbenzoic acid with a nitrating agent such as nitric acid to form 2-methyl-6-nitrobenzoic acid. This intermediate is then reacted with an anhydride-forming agent, such as acetic anhydride, to yield this compound .
Industrial production methods typically involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity. The reaction conditions are carefully controlled to prevent side reactions and degradation of the product.
Chemical Reactions Analysis
2-Methyl-6-nitrobenzoic anhydride undergoes several types of chemical reactions, including:
Esterification: It reacts with alcohols to form esters.
Amidation: It reacts with amines to form amides, which is useful in peptide coupling.
Lactonization: It facilitates the formation of lactones from hydroxycarboxylic acids through intramolecular ring closure.
Common reagents used in these reactions include alcohols, amines, and hydroxycarboxylic acids. The major products formed are esters, amides, and lactones, respectively .
Scientific Research Applications
2-Methyl-6-nitrobenzoic anhydride has extensive applications in scientific research:
Comparison with Similar Compounds
2-Methyl-6-nitrobenzoic anhydride is unique due to its high reactivity and versatility in promoting various organic reactions under mild conditions. Similar compounds include:
Benzoic anhydride: Used in esterification and amidation reactions but less reactive compared to this compound.
Acetic anhydride: Commonly used in acetylation reactions but lacks the specificity and efficiency of this compound in lactonization.
Trifluoroacetic anhydride: Used in peptide synthesis but is more expensive and less versatile than this compound.
This compound stands out due to its ability to facilitate reactions at room temperature and under basic or neutral conditions, making it a valuable reagent in synthetic organic chemistry .
Properties
IUPAC Name |
(2-methyl-6-nitrobenzoyl) 2-methyl-6-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O7/c1-9-5-3-7-11(17(21)22)13(9)15(19)25-16(20)14-10(2)6-4-8-12(14)18(23)24/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEKPNMQQSPHKBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)[N+](=O)[O-])C(=O)OC(=O)C2=C(C=CC=C2[N+](=O)[O-])C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60440549 | |
Record name | 2-Methyl-6-nitrobenzoic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60440549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
434935-69-0 | |
Record name | 2-Methyl-6-nitrobenzoic anhydride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=434935-69-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-6-nitrobenzoic anhydride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0434935690 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methyl-6-nitrobenzoic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60440549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methyl-6-nitrobenzoic Anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-METHYL-6-NITROBENZOIC ANHYDRIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EC8MK6FE8B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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